Direct carbonate electrolysis into pure syngas

EES Catalysis Pub Date: 2022-11-14 DOI: 10.1039/d2ey00046f

Abstract

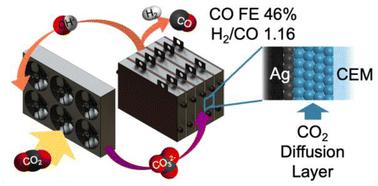

Syngas, a mixture of carbon monoxide (CO) and hydrogen (H2), is a feedstock for a wide variety of chemical processes and is currently produced from fossil fuels. The need to reduce carbon dioxide (CO2) emissions motivates the production of syngas from atmospheric CO2, powered by renewable electricity. Current CO2 electrolyzers require costly separation processes to purify the CO2 reactant stream and to remove unreacted CO2 from the product stream. We demonstrate direct carbonate electrolysis (DCE) in a reactive capture system that avoids the initial CO2 purification process and produces pure syngas with sufficient CO content for direct industrial use (H2/CO ratios of 1–2). The DCE system incorporates a composite CO2 diffusion layer (CDL) that attains high CO selectivity by achieving high alkalinity and available CO2 concentration at the cathode. Applying this strategy, we produce pure syngas in the cathode outlet gas stream with a H2/CO ratio of 1.16 at 200 mA cm−2, corresponding to a CO faradaic efficiency (FE) of 46% and an energy intensity of 52 GJ tsyngas−1. By eliminating intensive upstream and downstream processes, DCE achieves syngas production with 13% less energy than CO2 electrolysis combined with water electrolysis, 39% less energy than past carbonate reduction work, and 75% fewer emissions than the conventional fossil fuel based route.

Recommended Literature

- [1] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy

- [2] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†

- [3] Embroidered electrochemical sensors for biomolecular detection†

- [4] New PCBM/carbon based electron transport layer for perovskite solar cells

- [5] What causes the anomalous aggregation in pluronic aqueous solutions?†

- [6] Mechanistic insights for regulating the site occupancy, valence states and optical transitions of Mn ions in yttrium–aluminum garnets via codoping†

- [7] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†

- [8] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†

- [9] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†

- [10] Contents list

Journal Name:EES Catalysis

Research Products

-

CAS no.: 113305-56-9

-

CAS no.: 13490-74-9